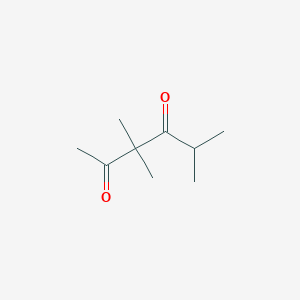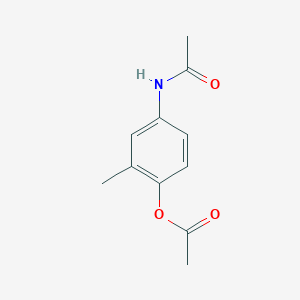
4-Acetamido-2-methylphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-methylphenyl acetate typically involves the acetylation of 2-amino-4-methylphenol with acetic anhydride . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product .
Industrial Production Methods: the general approach would likely involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis .
化学反应分析
Types of Reactions: 4-Acetamido-2-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Acetamido-2-methylphenyl acetate has several applications in scientific research:
作用机制
The mechanism of action of 4-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity . The compound may also interact with enzymes, altering their function and leading to various biological effects .
相似化合物的比较
2-Acetamido-4-methylphenol: Similar structure but lacks the acetate group.
4-Acetamido-2-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
2-Acetamido-4-methylphenyl acetate: The compound itself.
Uniqueness: 4-Acetamido-2-methylphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of an acetylamino group and an acetate ester makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
CAS 编号 |
46420-19-3 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
(4-acetamido-2-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(12-8(2)13)4-5-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
CJWGHQUZDOJSMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)


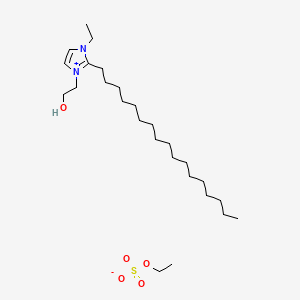
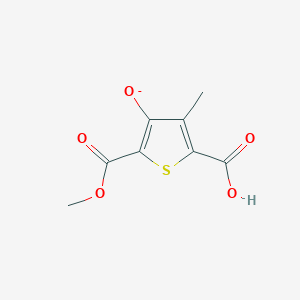

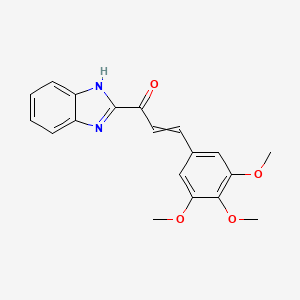

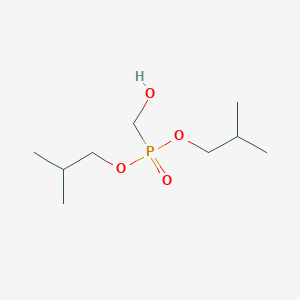
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
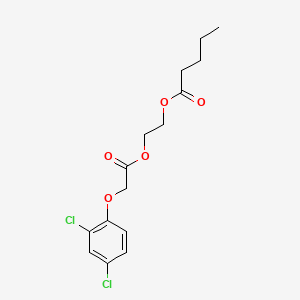
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
